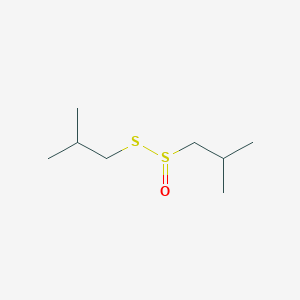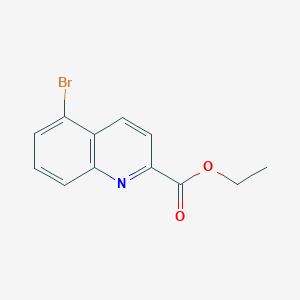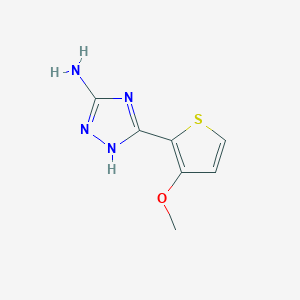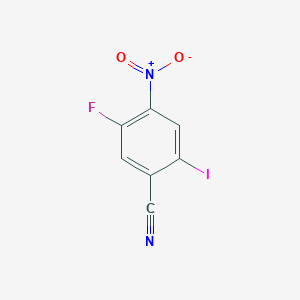
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a methoxyphenyl group at position 4 of the chromen-2-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound in mechanistic studies.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway. The compound can also inhibit the activity of enzymes involved in oxidative stress, contributing to its antioxidant properties .
類似化合物との比較
6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in medicinal chemistry.
4-Methylumbelliferone: Used as a choleretic agent and in the study of hyaluronan synthesis.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
6,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)13-9-18(19)23-15-10-17(22-3)16(21-2)8-14(13)15/h4-10H,1-3H3 |
InChIキー |
XRKQNUATMGUYKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)



![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)

![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)



